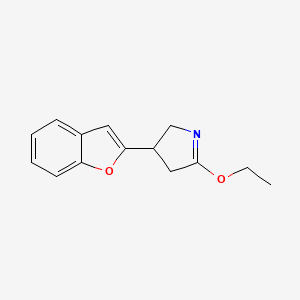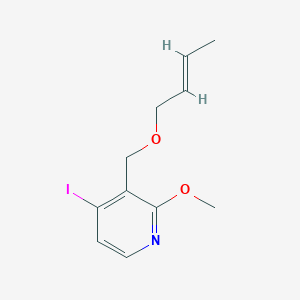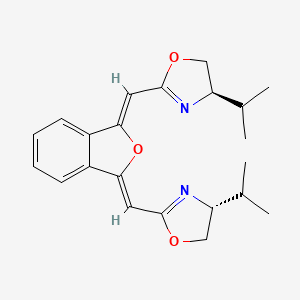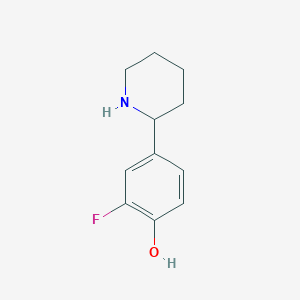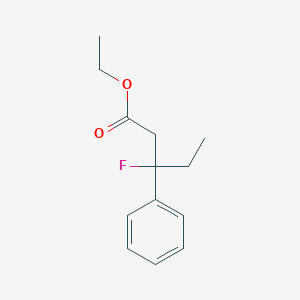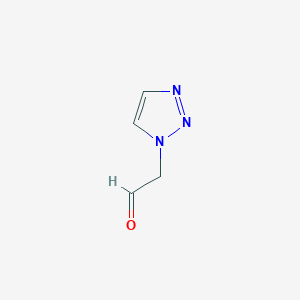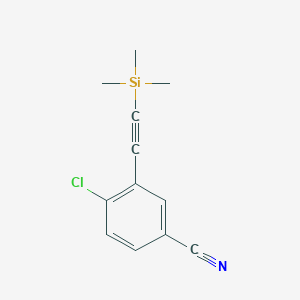
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile is an organic compound that features a chloro-substituted benzonitrile core with a trimethylsilyl-ethynyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethynylbenzonitrile with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trimethylsilyl-ethynyl group can engage in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile exerts its effects depends on the specific application In coupling reactions, the trimethylsilyl-ethynyl group acts as a reactive site for forming new carbon-carbon bonds
類似化合物との比較
Similar Compounds
- 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine
- 4-((Trimethylsilyl)ethynyl)benzonitrile
- 4-Chloro-3-methylphenoxybenzonitrile
Uniqueness
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile is unique due to the presence of both a chloro and a trimethylsilyl-ethynyl group on the benzonitrile core. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.
特性
分子式 |
C12H12ClNSi |
|---|---|
分子量 |
233.77 g/mol |
IUPAC名 |
4-chloro-3-(2-trimethylsilylethynyl)benzonitrile |
InChI |
InChI=1S/C12H12ClNSi/c1-15(2,3)7-6-11-8-10(9-14)4-5-12(11)13/h4-5,8H,1-3H3 |
InChIキー |
UVQLWILAJNNDLV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


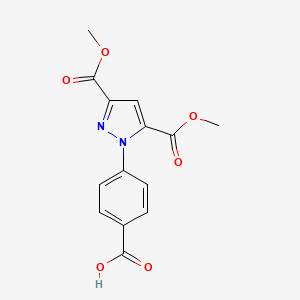
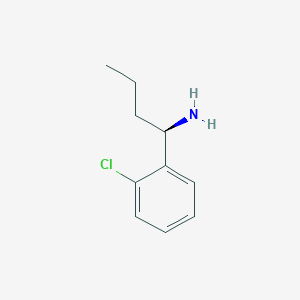
![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
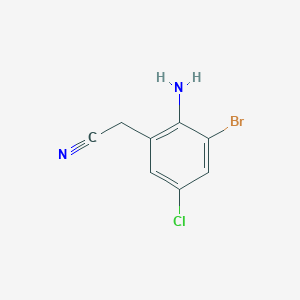
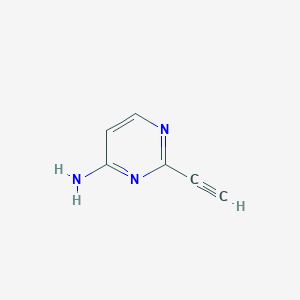
![4-Hydroxybenzo[g]quinolin-2(1H)-one](/img/structure/B15224704.png)

